

Dicyclopropylamine: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dicyclopropylamine*

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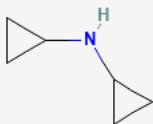
Abstract

Dicyclopropylamine, also known as N-cyclopropylcyclopropanamine, is a secondary amine featuring two cyclopropyl rings attached to a nitrogen atom. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities. Detailed experimental protocols for its synthesis are presented, along with a discussion of its mechanism of action as a monoamine oxidase (MAO) inhibitor. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Identification

Dicyclopropylamine is a cyclic secondary amine. The presence of the strained three-membered cyclopropyl rings significantly influences its chemical reactivity and biological properties.

The chemical structure of **dicyclopropylamine** is as follows:

Table 1: Chemical Identifiers for **Dicyclopropylamine** and its Hydrochloride Salt

Identifier	Dicyclopropylamine (Free Base)	Dicyclopropylamine Hydrochloride
CAS Number	73121-95-6[1]	246257-69-2
IUPAC Name	N-cyclopropylcyclopropanamine[1]	N-cyclopropylcyclopropanamine; hydrochloride
Molecular Formula	C ₆ H ₁₁ N[1]	C ₆ H ₁₂ ClN
Synonyms	Dicyclopropylamine, N-Cyclopropylcyclopropanamine[1]	Dicyclopropylamine HCl, N-cyclopropylcyclopropanamine hydrochloride

Physicochemical Properties

The physicochemical properties of **dicyclopropylamine** are summarized in the table below. The data presented are primarily computed values obtained from reputable chemical databases. Experimental data for the closely related compound, cyclopropylamine, is also included for comparative purposes.

Table 2: Physicochemical Properties of **Dicyclopropylamine**

Property	Dicyclopropylamine (Computed)	Cyclopropylamine (Experimental)
Molecular Weight	97.16 g/mol [1]	57.09 g/mol
Boiling Point	Not available	~50 °C
Density	Not available	0.84 g/cm ³
Flash Point	Not available	1 °C (closed cup)
Solubility	Not available	Soluble in water and polar organic solvents.
pKa	Not available	Not available
LogP	Not available	Not available

Experimental Protocols: Synthesis of Dicyclopropylamine Analogs

While a specific, detailed protocol for the synthesis of **dicyclopropylamine** is not readily available in the searched literature, a scalable synthesis for the closely related (1-cyclopropyl)cyclopropylamine hydrochloride has been published and is presented here as a representative experimental procedure.[2] This multi-step synthesis involves the formation of a carboxylic acid, followed by a Curtius rearrangement to yield the amine.

3.1. Synthesis of 1-cyclopropylcyclopropanecarboxylic acid[2]

- To a solution of 1-bromo-1-cyclopropylcyclopropane (146.0 g, 907.0 mmol) in anhydrous diethyl ether (2.2 L) at -78 °C, a solution of t-BuLi (1.7 M in pentane, 560 mL, 952.0 mmol) is added dropwise over 40 minutes under mechanical stirring and cooling.
- The reaction mixture is stirred for an additional 25 minutes at -78 °C.
- An excess of dry ice is then added in several portions, ensuring the temperature does not exceed -70 °C.
- The mixture is allowed to warm to ambient temperature over a period of 2 hours.

- The reaction is quenched, and the product is extracted to yield 1-cyclopropylcyclopropanecarboxylic acid.

3.2. Synthesis of tert-butyl 1-(cyclopropyl)cyclopropylcarbamate[2]

- To a solution of 1-cyclopropylcyclopropanecarboxylic acid (70.60 g, approx. 560.0 mmol) in anhydrous acetone (1.7 L), triethylamine (76.2 g, 105.0 mL, 753.0 mmol) is added dropwise at -5 °C with mechanical stirring.
- After stirring for 15 minutes at this temperature, neat ethyl chloroformate (103.7 g, 91.0 mL, 956.0 mmol) is added over 30 minutes.
- The resulting mixture is stirred for an additional 2 hours at -5 °C.
- A solution of sodium azide (75.0 g, 1.0 mol) in water (200 mL) is then added over 1.5 hours.
- The reaction proceeds via a Curtius rearrangement to form the protected amine.

3.3. Synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride[2]

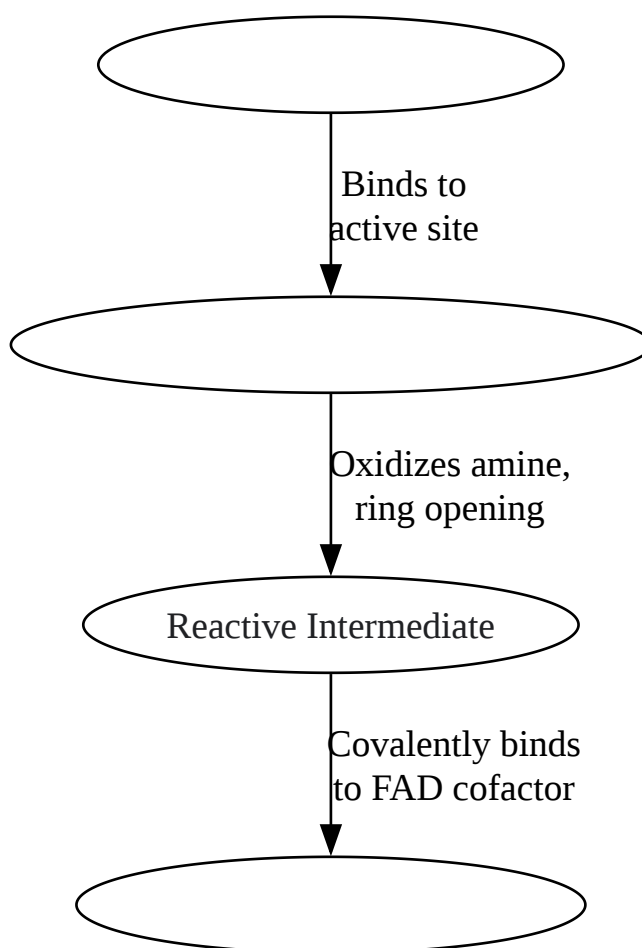
- A solution of tert-butyl 1-(cyclopropyl)cyclopropylcarbamate (84.0 g, 425.8 mmol) in diethyl ether (100 mL) is added to a ~5.0 N HCl solution in diethyl ether (700 mL) at 0 °C with stirring.
- The reaction mixture is stirred at 0 °C for 4 hours and then at ambient temperature for 20 hours.
- The resulting precipitate is filtered, washed with diethyl ether (200 mL), and dried under vacuum over P₄O₁₀ to yield (1-cyclopropyl)cyclopropylamine hydrochloride.[2]

Biological Activity and Mechanism of Action

Cyclopropylamines are a well-established class of mechanism-based inhibitors of monoamine oxidases (MAO), a family of enzymes responsible for the oxidative deamination of neurotransmitters such as serotonin, norepinephrine, and dopamine. The biological activity of **dicyclopropylamine** is presumed to follow this established mechanism.

4.1. Inhibition of Monoamine Oxidase (MAO)

The cyclopropylamine moiety acts as a "suicide substrate" for MAO. The enzyme oxidizes the amine, leading to the opening of the strained cyclopropyl ring. This generates a highly reactive intermediate that covalently binds to the FAD cofactor of the enzyme, leading to its irreversible inactivation.



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Caption: Mechanism of MAO inhibition by **dicyclopropylamine**.

This irreversible inhibition of MAO leads to an increase in the concentration of monoamine neurotransmitters in the synaptic cleft, which is the basis for the antidepressant effects of many cyclopropylamine-containing drugs. Some cyclopropylamine derivatives have shown selectivity for MAO-A or MAO-B, which can influence their therapeutic applications and side-effect profiles.

Conclusion

Dicyclopropylamine is a fascinating molecule with a unique chemical structure that imparts significant biological activity. Its role as a mechanism-based inhibitor of monoamine oxidase makes it and its derivatives attractive candidates for drug development, particularly in the area of neuroscience. This guide has provided a foundational understanding of its chemical and physical properties, a representative synthetic protocol, and its mechanism of action. Further research into the specific biological activities and structure-activity relationships of **dicyclopropylamine** and its analogs is warranted to fully explore its therapeutic potential.

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- To cite this document: BenchChem. [Dicyclopropylamine: A Technical Guide to its Chemical Structure, Properties, and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1602253#dicyclopropylamine-chemical-structure-and-cas-number]

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